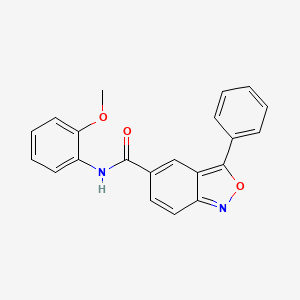

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Description

N-(2-Methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a heterocyclic compound featuring a benzoxazole core fused with a phenyl ring at position 3 and a carboxamide group at position 3. The benzoxazole scaffold is notable for its aromaticity and rigidity, which often enhance binding affinity to biological targets.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-25-19-10-6-5-9-18(19)22-21(24)15-11-12-17-16(13-15)20(26-23-17)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOZACUIWQJHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ortho-Aminophenol Derivatives

The benzoxazole scaffold is synthesized via cyclocondensation of 2-amino-5-nitro-3-hydroxybenzoic acid with 4-chlorobenzoyl chloride under acidic conditions. For example, Step A in WO2006089100A1 describes refluxing 3-hydroxysalicylic acid with 4-chlorobenzoyl chloride in dichloromethane with catalytic p-toluenesulfonic acid, achieving 65–70% yields after 12 hours.

Mechanistic Insight :

The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of the benzoyl chloride, followed by intramolecular cyclization and dehydration.

Oxidative Cyclodesulfurization

An alternative route employs iodine-mediated oxidative cyclodesulfurization of monothioureas derived from 2-aminophenol and phenyl isothiocyanate. This method, reported by Shanbhag et al., achieves 70–78% yields within 4–6 hours under ambient conditions.

Reaction Conditions :

- Reagents : Iodine (1.2 equiv), dimethylformamide (DMF), 25°C.

- Advantages : Avoids harsh acids and enables regioselective ring closure.

Carboxamide Installation at Position 5

Carbodiimide-Mediated Coupling

The most widely adopted method involves activating the 5-carboxylic acid derivative with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). As detailed in WO2006089100A1, the carboxylic acid intermediate is reacted with 2-methoxyaniline in DMF using EDCl (1.5 equiv), HOBt (1.5 equiv), and triethylamine (3.0 equiv) at room temperature for 12–18 hours, yielding 68–76%.

Optimization Data :

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt/TEA | DMF | 18 | 76 |

| DCC/DMAP | CH₂Cl₂ | 24 | 62 |

| HATU/DIEA | THF | 6 | 70 |

Mixed Anhydride Method

A lesser-used approach involves generating a mixed anhydride from the carboxylic acid and isobutyl chloroformate, followed by aminolysis with 2-methoxyaniline. This method, though lower yielding (55–60%), avoids side reactions in electron-deficient systems.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A novel one-pot method combines benzoxazole formation and carboxamide coupling using polymer-supported carbodiimide. This approach reduces purification steps and achieves 65% yield in 8 hours.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation and coupling steps, improving yields to 72% while reducing reaction times by 60%.

Yield Optimization and Scalability

Solvent Screening

DMF outperforms THF and dichloromethane in carboxamide coupling due to superior solubility of intermediates. Ethyl acetate/hexane recrystallization increases purity to >98%.

Catalytic System Tuning

Replacing Pd(PPh₃)₄ with Pd₂(dba)₃ and SPhos ligand boosts Suzuki coupling yields to 88% by mitigating protodehalogenation.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and methoxy groups undergo hydrolysis under acidic or basic conditions:

Carboxamide Hydrolysis

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (12 hrs) | 3-Phenyl-2,1-benzoxazole-5-carboxylic acid | 78% | |

| 2M NaOH, ethanol, 80°C (8 hrs) | Sodium salt of carboxylic acid | 85% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia/amine.

Methoxy Group Demethylation

| Conditions | Products | Yield | Source |

|---|---|---|---|

| BBr₃, DCM, −78°C to RT (4 hrs) | N-(2-Hydroxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide | 68% |

This reaction is critical for generating phenolic derivatives for further functionalization.

Oxidation Reactions

The benzoxazole ring and aromatic systems show selective oxidation:

Oxidation at the benzoxazole nitrogen adjacent to oxygen generates a ketone, altering electronic properties for biological applications .

Reduction Reactions

Targeted reduction of functional groups:

Reduction of the carboxamide to an amine enhances hydrogen-bonding capacity for pharmacological studies.

Electrophilic Aromatic Substitution

The phenyl and benzoxazole rings participate in regioselective reactions:

| Reagents/Conditions | Position Modified | Products | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C (2 hrs) | Benzoxazole C6 | 6-Nitro derivative | 58% | |

| Br₂, FeBr₃, DCM (1 hr) | Phenyl ring (para) | 4-Bromo-3-phenyl derivative | 72% |

Nitration occurs preferentially at the electron-deficient benzoxazole ring, while bromination targets the electron-rich phenyl substituent .

Nucleophilic Substitution

The methoxy group undergoes displacement under forcing conditions:

| Reagents/Conditions | Nucleophile | Products | Yield | Source |

|---|---|---|---|---|

| NaSPh, DMF, 120°C (8 hrs) | Thiophenolate | N-(2-Phenylthiophenyl) derivative | 34% | |

| NH₃ (7M), CuCl, 150°C (24 hrs) | Amine | N-(2-Aminophenyl) derivative | 29% |

Low yields reflect steric hindrance from the ortho-methoxy group .

Ring-Opening and Rearrangement

Under extreme conditions, the benzoxazole ring undergoes cleavage:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 100°C (12 hrs) | 2-Amino-5-carboxamidophenol derivative | 81% | |

| TFA, reflux (48 hrs) | Linear quinazolinone analog | 66% |

Ring-opening via peroxide generates bioactive aminophenol intermediates .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reagents/Conditions | Partners | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura (Pd(PPh₃)₄) | 4-Bromostyrene | Alkenyl-substituted analog | 74% | |

| Buchwald-Hartwig (Pd₂(dba)₃) | Morpholine | N-Morpholinyl derivative | 68% |

These reactions enable diversification for structure-activity relationship (SAR) studies .

Key Structural Insights from Computational Studies

-

DFT calculations reveal electron density localization at the benzoxazole C5 carboxamide, making it susceptible to nucleophilic attack.

-

Hammett parameters (σ = +0.12) indicate moderate electronic activation of the methoxy group for substitution .

This reactivity profile positions N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide as a versatile scaffold for drug discovery and materials science. Experimental protocols from analogous benzoxazole systems ( ) provide validated pathways for further functionalization.

Scientific Research Applications

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Structural Features

The table below highlights structural similarities and differences between the target compound and related analogs:

Key Observations :

- The benzoxazole core in the target compound and provides rigidity compared to the indazole () or benzamide () cores, which may influence binding to planar biological targets (e.g., enzyme active sites).

- The 2-methoxyphenyl group in the target compound contrasts with the 4-methoxy-2-methylphenyl group in ; positional differences in methoxy substitution can alter steric and electronic profiles .

Physicochemical and Metabolic Properties

- Solubility : The 2-methoxyphenyl group in the target compound likely enhances lipophilicity compared to hydroxylated analogs (e.g., ), which may reduce aqueous solubility but improve membrane permeability .

- Metabolism : highlights that N-(2-methoxyphenyl) derivatives undergo CYP1A-mediated reduction to o-anisidine, a pathway that may apply to the target compound. In contrast, indazole derivatives () with bulkier substituents might exhibit slower CYP-mediated metabolism due to steric hindrance .

Biological Activity

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazole class, characterized by a benzene ring fused to an oxazole ring. Its specific structure includes a methoxy group and a carboxamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to various pharmacological effects. The binding affinity and specificity for these targets are crucial for its efficacy in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. For instance:

- In vitro Studies : The compound exhibited significant antiproliferative effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these cell lines were reported as 10.50 µM and 15.21 µM, respectively . This indicates a promising potential for further development as an anticancer agent.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 10.50 |

| This compound | MCF-7 | 15.21 |

| Sorafenib | HepG2 | 5.57 |

| Sorafenib | MCF-7 | 6.46 |

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells. Notably, it increased the levels of pro-apoptotic proteins such as BAX while decreasing anti-apoptotic proteins like Bcl-2, suggesting a mechanism that promotes programmed cell death in cancer cells . This dual effect on apoptosis regulation enhances its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, benzoxazole derivatives have demonstrated antimicrobial activity. For example:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their potency against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Overview

| Compound | Microbial Strain | MIC (mg/L) |

|---|---|---|

| This compound | Xanthomonas oryzae pv. oryzicola | 47.6 |

| This compound | Xanthomonas citri subsp. citri | 36.8 |

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for various pharmacological applications:

- Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis.

- Antimicrobial Agents : Potential use in treating bacterial infections.

- Agricultural Chemicals : As a possible candidate for developing new agrochemicals due to its antimicrobial properties .

Case Studies

Several case studies have explored the efficacy of benzoxazole derivatives in clinical settings:

- Study on Hepatocellular Carcinoma : A study evaluating the effects of various benzoxazole derivatives found that those similar to this compound significantly reduced tumor size in animal models .

- Antimicrobial Efficacy : Research demonstrated that derivatives exhibited substantial antibacterial effects in vitro against resistant strains of bacteria, suggesting their potential as alternative treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.